2-(2-Phenylphenoxy)propanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

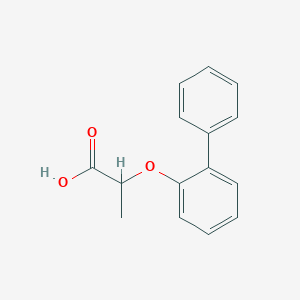

2-(2-Phenylphenoxy)propanoic acid is a synthetic compound that has garnered significant scientific interest due to its diverse applications in various fields such as biomedicine, pharmaceuticals, and agrochemicals. This compound is characterized by its unique structure, which includes a phenyl group attached to a phenoxy group, further connected to a propanoic acid moiety.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylphenoxy)propanoic acid typically involves the etherification of 2-phenylphenol with 2-chloropropionic acid. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the formation of the ether bond. The reaction conditions usually include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purity of the final product is enhanced through recrystallization and purification techniques such as column chromatography .

化学反应分析

Types of Reactions

2-(2-Phenylphenoxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenyl and phenoxy groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

科学研究应用

2-(2-Phenylphenoxy)propanoic acid is widely used in scientific research due to its versatile properties:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Industry: The compound is used in the production of herbicides and other agrochemicals.

作用机制

The mechanism of action of 2-(2-Phenylphenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including anti-inflammatory and analgesic properties .

相似化合物的比较

Similar Compounds

- 2-Phenylpropanoic acid

- 2-Phenoxypropanoic acid

- 2-(4-Phenylphenoxy)propanoic acid

Uniqueness

2-(2-Phenylphenoxy)propanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Unlike its analogs, this compound exhibits a higher degree of selectivity in its interactions with molecular targets, making it a valuable tool in scientific research and industrial applications .

生物活性

2-(2-Phenylphenoxy)propanoic acid, also known as a phenoxypropanoic acid derivative, is a compound of interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H14O3

- Molecular Weight : 242.27 g/mol

This compound features a phenoxy group attached to a propanoic acid backbone, which contributes to its unique reactivity and biological properties.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and oxidative stress.

- Antioxidant Properties : It possesses notable antioxidant activity, which helps mitigate oxidative damage in cells.

- Cell Signaling Modulation : The compound influences various cell signaling pathways, impacting gene expression and cellular metabolism.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antibacterial properties. It disrupts bacterial cell walls and inhibits essential cellular processes, leading to cell death. This makes it a potential candidate for developing new antimicrobial therapies.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory effects, particularly in models of chronic inflammation. It reduces pro-inflammatory cytokine production, thereby alleviating symptoms associated with inflammatory diseases.

Antioxidant Effects

The antioxidant capacity of this compound has been confirmed through various assays. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, contributing to cellular protection against oxidative stress.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 : Antibacterial Efficacy | Demonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli. |

| Study 2 : Anti-inflammatory Activity | Showed reduction in TNF-alpha and IL-6 levels in an animal model of arthritis, indicating potential for treating inflammatory conditions. |

| Study 3 : Antioxidant Activity | Exhibited a dose-dependent increase in superoxide dismutase (SOD) and catalase levels in human cell lines exposed to oxidative stress. |

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : Rapid absorption following oral administration.

- Distribution : Widely distributed throughout body tissues, with a preference for fatty tissues.

- Metabolism : Primarily metabolized in the liver through conjugation reactions.

- Excretion : Excreted mainly via urine as metabolites.

Safety and Toxicology

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, high doses may lead to adverse effects such as gastrointestinal disturbances and liver enzyme elevation.

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 2-(2-phenylphenoxy)propanoic acid, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via condensation reactions. A common approach involves coupling phenoxy derivatives with propanoic acid precursors under acidic conditions (e.g., HCl in water at pH 1–2). Reaction parameters such as temperature (4°C for 24 hours) and solvent choice (aqueous systems) are critical for minimizing side products . Enantiomeric purity can be enhanced using chiral catalysts or protection-deprotection strategies, as seen in related propanoic acid derivatives .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology : Use NMR (¹H and ¹³C) to confirm structural integrity, especially the phenylphenoxy and propanoic acid moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC or chiral chromatography assesses enantiomeric purity. X-ray crystallography may resolve stereochemical ambiguities, as applied to structurally similar compounds .

Q. How does the compound’s solubility impact experimental design in biological assays?

- Methodology : Solubility in polar solvents (e.g., DMSO or ethanol) is often limited. Pre-formulate stock solutions at 10 mM in DMSO, followed by dilution in assay buffers. Dynamic light scattering (DLS) can monitor aggregation in aqueous media. For in vitro studies, maintain concentrations below the critical aggregation threshold to avoid artifacts .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for pharmacological studies?

- Methodology : Employ asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution. For example, lipases have been used to separate enantiomers of analogous propanoic acids with >90% enantiomeric excess (ee). Monitor reaction progress via circular dichroism (CD) spectroscopy .

Q. What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

- Methodology : Discrepancies may arise from assay-specific variables (e.g., cell type, concentration). Conduct dose-response curves across multiple cell lines (e.g., RAW 264.7 macrophages for inflammation, HepG2 for toxicity). Use pathway-specific inhibitors (e.g., COX-2 inhibitors) to isolate mechanisms. Meta-analyses of published IC₅₀ values can contextualize conflicting data .

Q. How do structural modifications (e.g., fluorination) alter the compound’s biochemical interactions?

- Methodology : Introduce fluorine at the phenyl or propanoic acid moiety to enhance metabolic stability and binding affinity. Compare the parent compound with fluorinated analogs using molecular docking (e.g., AutoDock Vina) and surface plasmon resonance (SPR) to quantify target binding (e.g., COX-2 or PPAR-γ). Fluorine’s electronegativity often improves selectivity for hydrophobic binding pockets .

Q. What industrial hygiene practices are critical for safe handling in laboratory settings?

- Methodology : Use local exhaust ventilation and NIOSH-approved respirators (N95 or higher) during synthesis. Wear nitrile gloves and Tyvek® suits to prevent dermal exposure. Implement wet methods for spill cleanup to avoid aerosolization. Regularly monitor airborne concentrations via GC-MS, adhering to OSHA PELs .

属性

IUPAC Name |

2-(2-phenylphenoxy)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11(15(16)17)18-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-11H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHACJRMZSJGCFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=CC=C1C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5332-62-7 |

Source

|

| Record name | NSC538 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。